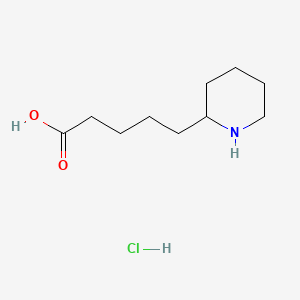
rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride” is a synthetic organic compound that features a triazole ring and an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride” typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Oxolane Ring Formation: The oxolane ring can be formed through an intramolecular cyclization reaction.
Amine Introduction: The amine group can be introduced via reductive amination or other suitable methods.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation Products: Oxo derivatives of the original compound.
Reduction Products: Saturated derivatives of the triazole ring.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.
Mécanisme D'action
The mechanism of action of “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride” would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π interactions, while the amine group can form ionic bonds with negatively charged residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4R)-4-(1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride
- (3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine
Uniqueness
The presence of the 5-methyl group on the triazole ring distinguishes “rac-(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine hydrochloride” from its analogs. This methyl group can influence the compound’s binding affinity and specificity towards its biological targets, potentially enhancing its pharmacological properties.
Propriétés
Formule moléculaire |
C7H13ClN4O |
|---|---|
Poids moléculaire |
204.66 g/mol |
Nom IUPAC |
(3R,4R)-4-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C7H12N4O.ClH/c1-4-9-7(11-10-4)5-2-12-3-6(5)8;/h5-6H,2-3,8H2,1H3,(H,9,10,11);1H/t5-,6+;/m1./s1 |
Clé InChI |
WQFLCZAJKFLHLF-IBTYICNHSA-N |
SMILES isomérique |
CC1=NC(=NN1)[C@@H]2COC[C@@H]2N.Cl |
SMILES canonique |
CC1=NC(=NN1)C2COCC2N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)





![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)






